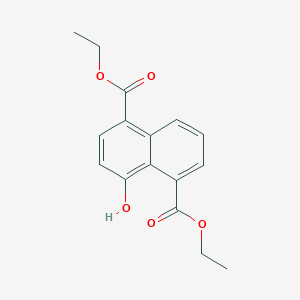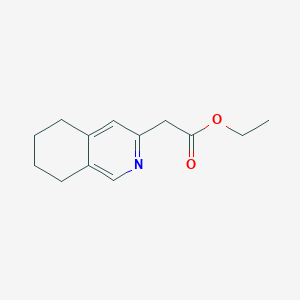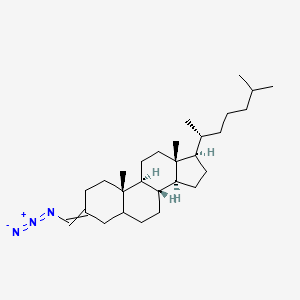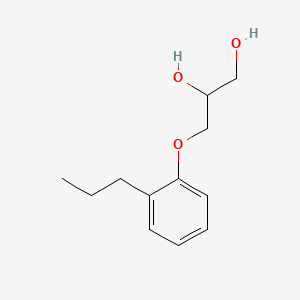
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate is an organic compound with the molecular formula C16H16O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ester groups and a hydroxyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxynaphthalene-1,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact. Advanced purification techniques such as column chromatography and distillation are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of diethyl 4-oxonaphthalene-1,5-dicarboxylate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
Oxidation: Diethyl 4-oxonaphthalene-1,5-dicarboxylate.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of diethyl 4-hydroxynaphthalene-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Naphthalenedicarboxylic acid: An isomer with similar structural features but different chemical properties.
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A compound with similar ester groups but different core structure
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Propiedades
Número CAS |
63257-12-5 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
diethyl 4-hydroxynaphthalene-1,5-dicarboxylate |
InChI |
InChI=1S/C16H16O5/c1-3-20-15(18)11-8-9-13(17)14-10(11)6-5-7-12(14)16(19)21-4-2/h5-9,17H,3-4H2,1-2H3 |
Clave InChI |
BIFDDRSAAIUNTE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC=C(C2=C(C=C1)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)

![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)


